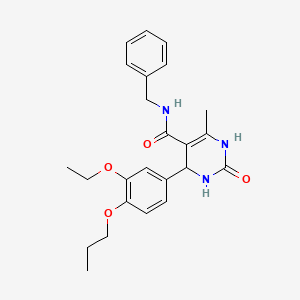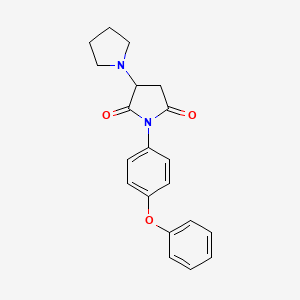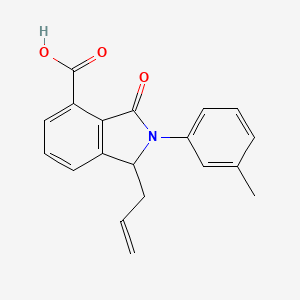![molecular formula C25H26O6 B4069049 Cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate](/img/structure/B4069049.png)
Cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate
Overview
Description
Cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate is a complex organic compound with a unique structure that combines a cyclohexyl group, a methoxyphenyl group, and a chromen-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate typically involves multiple steps, starting with the preparation of the chromen-4-one core. This can be achieved through a series of condensation reactions involving appropriate starting materials. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the cyclohexyl group is attached through nucleophilic substitution reactions. The final step involves esterification to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromen-4-one moiety to a dihydro derivative.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenyl and cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydro derivatives.
Scientific Research Applications
Cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate involves its interaction with specific molecular targets and pathways. The chromen-4-one moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl methacrylate
- Cyclohexyl phenyl methanone
- Cyclohexyl 2-methylprop-2-enoate
Uniqueness
Cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-16(25(27)30-19-6-4-3-5-7-19)29-20-12-13-23-21(14-20)22(26)15-24(31-23)17-8-10-18(28-2)11-9-17/h8-16,19H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCQJSZEMZQKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1CCCCC1)OC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4068976.png)
![Ethyl 4-[[7-(4-chlorophenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl]amino]benzoate](/img/structure/B4068989.png)

![3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4069004.png)

![9-(4-bromophenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4069017.png)
![isopropyl 3-({[(4-methyl-5-{[(3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4069025.png)
![1-(1,5,5-trimethyl-4,5-dihydrospiro[2-benzazepine-3,1'-cyclohexan]-2(1H)-yl)ethanone](/img/structure/B4069026.png)

![1,3,3-trimethyl-N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4069055.png)

![N-{2-[(isobutylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4069063.png)
![N~1~-(2-chlorobenzyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4069065.png)
methanone](/img/structure/B4069073.png)
